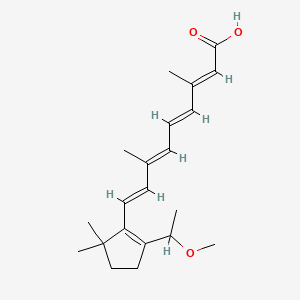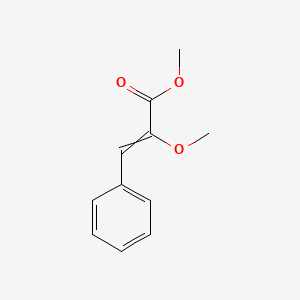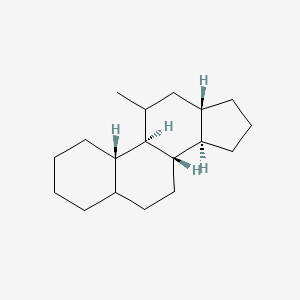
all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentene ring, multiple double bonds, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid typically involves multiple steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the cyclopentene ring with a methoxyethyl group.
Formation of the Polyene Chain: The polyene chain can be constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the methoxyethyl group.
Reduction: Reduction reactions can target the double bonds, converting them to single bonds.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxyethyl group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes or receptors, altering their activity. The polyene chain and carboxylic acid group are likely key features in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
All-trans-retinoic acid: Similar polyene chain and carboxylic acid group.
All-trans-lycopene: Similar polyene chain but lacks the carboxylic acid group.
All-trans-beta-carotene: Similar polyene chain but lacks the carboxylic acid group.
Uniqueness
All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is unique due to the presence of the methoxyethyl group and the cyclopentene ring, which are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
50890-38-5 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-9-[2-(1-methoxyethyl)-5,5-dimethylcyclopenten-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-19-18(17(3)24-6)12-13-21(19,4)5/h7-11,14,17H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+ |
Clé InChI |
RKWVSFHNPUONCU-XPSLGPGOSA-N |
SMILES isomérique |
CC(C1=C(C(CC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)OC |
SMILES canonique |
CC(C1=C(C(CC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)

![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)


![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)



